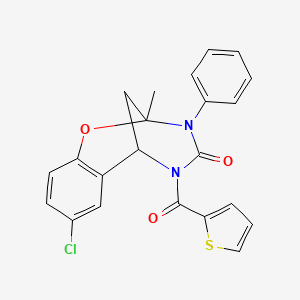
8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” is a synthetic organic compound that belongs to the class of benzoxadiazocines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxadiazocin Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.
Introduction of Substituents: The chloro, methyl, phenyl, and thienylcarbonyl groups are introduced through various substitution reactions, often involving reagents like chlorinating agents, methylating agents, and thiophene derivatives.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienylcarbonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can take place, especially at the chloro and phenyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazocines: Other compounds in this class with different substituents.
Thienylcarbonyl Derivatives: Compounds with similar thienylcarbonyl groups but different core structures.
Uniqueness
“8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” is unique due to its specific combination of substituents and ring structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2O3S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-chloro-9-methyl-10-phenyl-12-(thiophene-2-carbonyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
InChI |
InChI=1S/C22H17ClN2O3S/c1-22-13-17(16-12-14(23)9-10-18(16)28-22)24(20(26)19-8-5-11-29-19)21(27)25(22)15-6-3-2-4-7-15/h2-12,17H,13H2,1H3 |
InChI Key |
YAWBNHVOTDWLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)N(C(=O)N2C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















